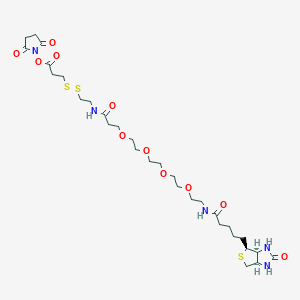

Biotin-PEG4-S-S-NHS

Description

Significance of Biotinylation in Contemporary Biomedical Research

Biotinylation is a fundamental process in biochemistry and molecular biology that enables the specific labeling and subsequent detection or purification of proteins and other macromolecules. labmanager.comcreative-proteomics.com The small size of the biotin (B1667282) molecule (244.31 g/mol ) is advantageous as it typically does not interfere with the natural function of the biomolecule to which it is attached. labmanager.com This technique leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. creative-proteomics.comthermofisher.com This high-affinity binding is rapid and stable under a wide range of experimental conditions, including extremes of pH and temperature. excedr.comthermofisher.com

The applications of biotinylation are extensive and integral to many research workflows, including:

Immunoassays: Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting utilize the biotin-streptavidin interaction for signal amplification, enhancing detection sensitivity. labmanager.comclinisciences.com

Protein Purification: Biotinylated proteins can be effectively isolated from complex mixtures using matrices coated with avidin or streptavidin. excedr.comcreative-proteomics.com

Cellular and Molecular Imaging: The localization and tracking of specific proteins within cells are made possible by attaching biotin labels. creative-proteomics.com

Protein-Protein Interaction Studies: Biotinylation is a key tool in methods like immunoprecipitation to investigate the composition of protein complexes. excedr.comcreative-proteomics.com

Evolution of Biotinylation Reagents: Focus on Cleavable and PEGylated Linkers

The earliest biotinylation reagents provided a simple means of attaching biotin to a target molecule. However, the very strength of the biotin-streptavidin interaction, while beneficial for detection, posed challenges for the recovery of biotinylated molecules under non-denaturing conditions. rockland.com This limitation spurred the development of more advanced reagents featuring cleavable linkers. These linkers contain a bond that can be selectively broken by a specific chemical or enzymatic trigger, allowing for the release of the captured molecule. thermofisher.combioclone.net

A significant advancement in linker technology was the incorporation of polyethylene (B3416737) glycol (PEG) spacers. chempep.com The use of PEG in bioconjugation dates back to the 1970s, initially to increase the circulation time and reduce the immunogenicity of proteins. chempep.com In the context of biotinylation reagents, PEG linkers offer several advantages:

Increased Solubility: PEG is highly soluble in aqueous environments, which can help to prevent the aggregation of labeled proteins. rsc.orgissuu.com

Reduced Steric Hindrance: The flexible nature of the PEG chain provides distance between the biotin tag and the labeled protein, which can improve the accessibility of the biotin for binding to streptavidin.

Biocompatibility: PEG is known for its minimal toxicity and low immunogenicity, making it suitable for in vivo applications. chempep.com

The combination of a cleavable element and a PEG spacer in a single biotinylation reagent represents a sophisticated tool designed to overcome the limitations of earlier reagents and provide greater flexibility in experimental design.

Structural and Functional Characteristics of Biotin-PEG4-S-S-NHS

Biotin-PEG4-S-S-NHS is a heterobifunctional crosslinker that embodies the evolution of biotinylation reagents. Its structure is a synergistic combination of four key components, each with a distinct role.

| Property | Value |

| Chemical Formula | C30H49N5O11S3 |

| Molecular Weight | 751.9 g/mol |

| CAS Number | 1260247-51-5 |

| Purity | ≥98% |

| Solubility | Water, DMSO, DMF |

| Storage | -20°C |

This data is compiled from multiple sources. broadpharm.comchemsrc.comiris-biotech.deaxispharm.com

Role of the Biotin Moiety in High-Affinity Ligand-Receptor Systems

The biotin moiety is the foundational component of the reagent, responsible for its utility in high-affinity ligand-receptor systems. Biotin, also known as Vitamin B7, forms one of the strongest known non-covalent bonds in nature with the proteins avidin and streptavidin. thermofisher.comwikipedia.org The dissociation constant (Kd) for this interaction is on the order of 10⁻¹⁴ to 10⁻¹⁵ M, signifying an extremely stable complex. thermofisher.comwikipedia.org

Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is often preferred over egg-white avidin in many applications. wikipedia.org This preference stems from streptavidin's lack of glycosylation and near-neutral isoelectric point, which results in lower non-specific binding compared to the highly glycosylated and positively charged avidin. wikipedia.orgthermofisher.com The tetrameric structure of both avidin and streptavidin, allowing each to bind up to four biotin molecules, is a key feature that enables signal amplification in detection assays. thermofisher.comthermofisher.com

Contribution of Polyethylene Glycol (PEG4) Spacer to Conjugate Properties and Steric Hindrance Reduction

The inclusion of a discrete polyethylene glycol (PEG) spacer, specifically a tetra-ethylene glycol (PEG4) unit, significantly enhances the properties of the resulting biotinylated conjugate. PEG linkers are hydrophilic, flexible chains composed of repeating ethylene (B1197577) oxide units. chempep.comconju-probe.com

The primary contributions of the PEG4 spacer are:

Enhanced Solubility: The hydrophilic nature of the PEG4 spacer improves the water solubility of the reagent and the resulting conjugate, which can be particularly beneficial when working with hydrophobic proteins that are prone to aggregation. conju-probe.combiochempeg.comconju-probe.com

Reduced Steric Hindrance: The PEG4 spacer physically separates the biotin molecule from the labeled protein. This separation minimizes the potential for the protein's structure to impede the binding of biotin to streptavidin.

Increased Flexibility: The rotational freedom of the bonds within the PEG chain provides flexibility, allowing the biotin tag to orient itself optimally for binding. chempep.com

Mitigation of Immunogenicity: PEGylation is a well-established method for reducing the immunogenic potential of proteins and other biomolecules. chempep.com

The use of a defined PEG4 linker ensures a homogenous product with a specific spacer length, which is crucial for applications requiring precise control over the conjugate's properties.

Mechanism and Research Utility of the Disulfide (S-S) Cleavable Linker for Reversible Labeling

The disulfide (S-S) bond within the Biotin-PEG4-S-S-NHS reagent provides the functionality of cleavability. Disulfide bonds are stable under normal physiological conditions but can be readily cleaved under reducing conditions. broadpharm.combroadpharm.com This cleavage is typically achieved by treating the sample with a reducing agent such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). bioclone.netbroadpharm.com

The ability to cleave the linker and release the biotinylated molecule is highly advantageous in several research applications:

Affinity Purification: After capturing a biotinylated protein on a streptavidin-coated support, the protein can be eluted under mild, non-denaturing conditions by cleaving the disulfide bond. This preserves the protein's native structure and function for subsequent analysis. bioclone.net

Mass Spectrometry: In proteomics studies, cleavable linkers allow for the selective release of target proteins from affinity beads, reducing background contamination from non-specifically bound proteins and the beads themselves.

Controlled Release: In drug delivery systems, disulfide linkers can be used to create conjugates that are stable in the bloodstream but release their therapeutic payload in the reducing environment inside a cell. creative-biolabs.com

The disulfide linker, therefore, transforms the biotinylation from a permanent tag to a reversible one, expanding the experimental possibilities.

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation

The N-hydroxysuccinimide (NHS) ester is the reactive group of the Biotin-PEG4-S-S-NHS reagent that enables its covalent attachment to target molecules. NHS esters are highly reactive towards primary amines (-NH2), which are readily available on the surface of proteins, primarily at the N-terminus and on the side chains of lysine (B10760008) residues. glenresearch.comthermofisher.com

The reaction between an NHS ester and a primary amine forms a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. thermofisher.com This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 9.0. thermofisher.comlumiprobe.com At a lower pH, the amine groups are protonated and less reactive, while at a higher pH, the NHS ester is more susceptible to hydrolysis, which competes with the desired conjugation reaction. lumiprobe.comfluidic.com

The general procedure for labeling with an NHS ester involves dissolving the reagent in an organic solvent like DMSO or DMF and adding it to a solution of the protein in a suitable buffer. glenresearch.com The widespread availability of primary amines on proteins makes NHS ester chemistry a robust and versatile method for bioconjugation. glenresearch.combiotium.com

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N5O11S3/c36-24(4-2-1-3-23-29-22(21-47-23)33-30(41)34-29)31-9-12-43-14-16-45-18-17-44-15-13-42-11-7-25(37)32-10-20-49-48-19-8-28(40)46-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41)/t22-,23-,29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVJWOMRMWJABZ-BOSRLCDASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N5O11S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Applications of Biotin Peg4 S S Nhs in Advanced Protein and Cell Surface Research

Strategies for Site-Specific Protein Biotinylation

Site-specific biotinylation is crucial for understanding protein function and interaction, as it allows for the precise attachment of a biotin (B1667282) label to a specific site on a protein. Biotin-PEG4-S-S-NHS, with its amine-reactive NHS ester, is a key reagent in several site-specific labeling methodologies.

N-Terminal Cysteine Labeling Methodologies

While N-hydroxysuccinimide (NHS) esters are primarily known for their reactivity towards primary amines, innovative strategies have been developed to utilize them for the site-specific labeling of N-terminal cysteine residues. nih.gov One such method involves a one-pot strategy where the NHS ester reagent, such as Biotin-PEG4-S-S-NHS, is pre-treated with 2-mercaptoethanesulfonic acid (MESNA). nih.gov This pre-treatment is thought to form a thioester intermediate that can then react specifically with the N-terminal cysteine of a protein. nih.govresearchgate.net This approach leverages the unique reactivity of the N-terminal cysteine, which can be introduced at a specific site through protein engineering, to achieve site-specific biotinylation. mdpi.com

The general principle of targeting N-terminal cysteines for site-specific modification is a well-established strategy in protein chemistry. mdpi.comacs.org Various methods, including native chemical ligation (NCL) and the use of other specific chemical probes, have been developed to target this unique residue. mdpi.comacs.org The ability to adapt an amine-reactive reagent like Biotin-PEG4-S-S-NHS for this purpose expands the toolkit available to researchers for precise protein modification.

Biotinylation of Lysine (B10760008) Residues via NHS Ester Chemistry

The most direct and common application of Biotin-PEG4-S-S-NHS is the biotinylation of lysine residues on proteins. broadpharm.comresearchgate.netthermofisher.com The NHS ester group of the reagent reacts efficiently with the primary amine of the lysine side chain under neutral to slightly basic pH conditions (pH 7-9) to form a stable amide bond. broadpharm.comthermofisher.com This reaction is a cornerstone of protein biotinylation for various applications, including the study of protein-protein interactions, protein localization, and for the isolation and detection of specific proteins.

The presence of multiple lysine residues in most proteins can lead to heterogeneous labeling. nih.gov However, by controlling the reaction conditions, such as the molar ratio of the reagent to the protein and the reaction time, a degree of control over the extent of biotinylation can be achieved. thermofisher.com Furthermore, in the context of cell surface proteomics, the membrane-impermeable nature of related sulfo-NHS reagents ensures that only proteins exposed on the cell surface are labeled, providing a snapshot of the cell surface proteome. researchgate.netdicp.ac.cn The biotin tag then allows for the selective enrichment of these labeled proteins using streptavidin-based affinity purification. nih.gov

Quantitative and Qualitative Protein Labeling Techniques

Biotin-PEG4-S-S-NHS is not only a tool for simple protein labeling but also a key component in more advanced quantitative and qualitative proteomic strategies. Its cleavable linker and well-defined chemical properties make it suitable for differential labeling, proximity biotinylation, and other advanced techniques.

Differential Protein Labeling Approaches Utilizing Varied Linker Properties

Differential protein labeling is a powerful technique for comparing protein expression levels between different biological samples. While not a direct application of Biotin-PEG4-S-S-NHS alone, the principle of using biotinylation reagents with different linker properties to differentially label proteins is a relevant and advanced application. For instance, a study by Monteiro et al. (2018) utilized two different biotinylation reagents, Sulfo-NHS-SS-biotin and Sulfo-NHS-PEG4-bismannose-SS-biotin, to explore the cell envelope proteome of E. coli. researchgate.net The different sizes and properties of these linkers led to differential labeling patterns, providing a more nuanced view of the proteome. researchgate.net

This approach highlights the importance of the linker in biotinylation experiments. The PEG4 spacer in Biotin-PEG4-S-S-NHS, for example, increases the water solubility of the reagent and provides a longer spacer arm, which can reduce steric hindrance and improve the efficiency of biotin binding to avidin (B1170675) or streptavidin. broadpharm.comthermofisher.com By using a set of biotinylation reagents with systematically varied linkers, researchers can achieve differential labeling for comparative proteomic studies.

Proximity Biotinylation for Subcellular Proteomic Mapping

Proximity biotinylation techniques, such as BioID, are used to identify protein-protein interactions and map the proteome of specific subcellular compartments in living cells. nih.gov These methods rely on fusing a biotin ligase, such as a mutant E. coli BirA, to a protein of interest. The ligase then biotinylates nearby proteins, which can be subsequently isolated and identified by mass spectrometry. nih.gov

While Biotin-PEG4-S-S-NHS is not the biotin source in the enzymatic reaction, the principles of its design are highly relevant. The cleavable disulfide bond in Biotin-PEG4-S-S-NHS is a desirable feature in reagents used for the subsequent capture and analysis of biotinylated proteins from proximity labeling experiments. theses.fr The ability to cleave the biotin tag from the captured proteins facilitates their elution from streptavidin beads and their subsequent analysis by mass spectrometry. This feature is crucial for reducing background and improving the identification of genuinely biotinylated proteins.

Metabolic Biotinylation for Studying Protein Synthesis and Localization

Metabolic biotinylation is a technique used to study protein synthesis and localization by introducing biotin analogues into cells, which are then incorporated into newly synthesized proteins. nih.gov This method differs fundamentally from the chemical labeling approach offered by Biotin-PEG4-S-S-NHS. Biotin-PEG4-S-S-NHS is a chemical reagent that is added to cell lysates or to the surface of intact cells to covalently label existing proteins. nih.govbroadpharm.com It does not enter the metabolic pathways of the cell to be incorporated during protein synthesis.

Therefore, Biotin-PEG4-S-S-NHS is not used for metabolic biotinylation studies. Instead, this field relies on biotin analogues that can be recognized and utilized by the cellular machinery responsible for protein synthesis. The distinction between these two powerful but different approaches is crucial for the correct design and interpretation of experiments aimed at understanding protein dynamics within the cell.

Advanced Cell Surface Proteome Profiling

The study of the cell surface proteome, or "surfaceome," provides critical insights into cellular communication, signal transduction, and interactions with the extracellular environment. The chemical compound Biotin-PEG4-S-S-NHS is a key reagent in these investigations, designed for the specific task of labeling proteins on the exterior of living cells. Its structure incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester for covalent linkage, a polyethylene (B3416737) glycol (PEG) spacer, and a cleavable disulfide (S-S) bond, all attached to a biotin molecule for high-affinity purification.

Selective biotinylation of extracellular proteins is a cornerstone technique for isolating and identifying the components of the cell surface. The strategy relies on using a labeling reagent that can react with proteins exposed on the cell exterior while being unable to cross the cell membrane, thereby preventing the labeling of intracellular proteins. thermofisher.com Biotin-PEG4-S-S-NHS is engineered for this purpose. The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, which are common on protein surfaces. lumiprobe.comthermofisher.com

The design of the Biotin-PEG4-S-S-NHS molecule is optimized for cell surface applications. The tetra-ethylene glycol (PEG4) spacer is hydrophilic, which increases the water solubility of the reagent and the resulting biotinylated proteins, helping to prevent aggregation. thermofisher.comlumiprobe.com This spacer arm also extends the biotin moiety away from the protein surface, which reduces steric hindrance and facilitates its subsequent binding to avidin or streptavidin affinity resins. fishersci.be A crucial feature of this reagent is the disulfide bond within its spacer arm. This bond is stable during the labeling process but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP). broadpharm.combroadpharm.com This cleavability allows for the gentle elution of the captured proteins from the affinity matrix, which is essential for downstream analysis by mass spectrometry.

The general workflow for selective extracellular protein biotinylation involves several key steps:

Intact, live cells are washed to remove amine-containing culture media. thermofisher.com

The cells are incubated with Biotin-PEG4-S-S-NHS, typically at 4°C, to allow the reagent to covalently bind to surface-exposed proteins while minimizing active internalization. thermofisher.comresearchgate.net

The reaction is quenched with an amine-containing buffer, such as glycine (B1666218) or Tris, to consume any unreacted NHS esters. researchgate.net

The cells are lysed, and the protein lysate is passed over an avidin or streptavidin affinity column, which captures the biotin-labeled surface proteins.

After washing away non-biotinylated proteins, the captured surface proteins are released by cleaving the disulfide bond with a reducing agent.

Table 1: Functional Components of the Biotin-PEG4-S-S-NHS Reagent

| Component | Function | Significance in Cell Surface Profiling |

| Biotin | High-affinity ligand | Enables highly specific capture of labeled proteins using immobilized avidin or streptavidin. thermofisher.com |

| PEG4 Spacer | Hydrophilic linker | Increases water solubility, reduces protein aggregation, and minimizes steric hindrance for avidin binding. thermofisher.comlumiprobe.comfishersci.be |

| Disulfide (S-S) Bond | Cleavable linkage | Allows for the release of captured proteins from the affinity resin under mild reducing conditions, preserving protein integrity for subsequent analysis. fishersci.bebroadpharm.com |

| NHS Ester | Amine-reactive group | Forms stable covalent amide bonds with primary amines (e.g., lysine residues) on exposed protein surfaces. lumiprobe.comthermofisher.com |

While biotinylation reagents like Biotin-PEG4-S-S-NHS are generally considered membrane-impermeable in eukaryotic cells, their application to diderm (Gram-negative) bacteria presents unique challenges to specificity. researchgate.net Diderm bacteria possess a complex cell envelope with two membranes: an inner cytoplasmic membrane and a protective outer membrane (OM). The OM contains porins, which are channel-forming proteins that allow the passive diffusion of small, hydrophilic molecules into the periplasmic space located between the two membranes. researchgate.net

The size exclusion limit of these porins is typically estimated to be around 600–800 Daltons (Da). researchgate.net This physical property is a critical factor for the specificity of surface labeling. If a biotinylation reagent is small enough to pass through these porins, it can access and label not only the intended outer membrane proteins but also periplasmic proteins, inner membrane proteins, and potentially even cytoplasmic proteins if the inner membrane is compromised, leading to a loss of surface specificity. researchgate.netnih.gov

Research has demonstrated this challenge by comparing biotinylation reagents of different molecular weights. A study by Monteiro et al. (2018) used two different reagents to explore the proteosurfaceome of Escherichia coli:

Sulfo-NHS-SS-biotin (MW ≈ 607 Da): This smaller reagent is close to the porin exclusion limit and was found to label a significant number of proteins located in the periplasm and inner membrane. researchgate.netnih.gov

Sulfo-NHS-PEG4-bismannose-SS-biotin (MW ≈ 1472 Da): This much larger reagent is well above the porin exclusion limit. Its use resulted in more restricted labeling, primarily of outer membrane proteins, demonstrating that increasing the molecular size of the probe can enhance the specificity of surface labeling in diderm bacteria. researchgate.netnih.gov

The compound Biotin-PEG4-S-S-NHS has a molecular weight of approximately 724 g/mol . This places it directly at the upper end of the typical porin size exclusion limit, presenting a potential challenge for achieving exclusive OM labeling. Its ability to penetrate the outer membrane may vary depending on the specific bacterial species and the expression levels and types of porins. This highlights that while effective for many cell types, the specificity of Biotin-PEG4-S-S-NHS in diderm bacteria must be carefully validated to ensure that the identified proteins are truly surface-exposed. nih.gov

Table 2: Comparison of Biotinylation Reagent Size and Labeling Specificity in E. coli

| Reagent | Molecular Weight (Da) | Relation to Porin Size Limit (~600-800 Da) | Observed Labeled Protein Locations | Reference |

| Sulfo-NHS-SS-biotin | ~607 | Within/Below Limit | Outer membrane, periplasm, inner membrane, cytoplasm | researchgate.netnih.gov |

| Sulfo-NHS-PEG4-bismannose-SS-biotin | ~1472 | Above Limit | Primarily outer membrane proteins | researchgate.netnih.gov |

A significant challenge in traditional surface biotinylation workflows is the potential for contamination from naturally biotinylated proteins within the cell. nih.govacs.org Many organisms contain endogenous enzymes, such as carboxylases, that use biotin as a cofactor. During purification with streptavidin, these intracellular proteins can be co-isolated if cell lysis is not perfectly controlled or if the biotinylation reagent has some level of membrane permeability, thus competing with the intended surface-labeled targets. acs.org

To address this issue, the Bioorthogonal Conjugation-Assisted Purification (BCAP) workflow was developed. nih.gov This advanced strategy separates the cell surface labeling event from the biotinylation step itself, thereby minimizing the interference from endogenous biotin-associated proteins. acs.org The BCAP workflow does not use a direct biotinylating agent like Biotin-PEG4-S-S-NHS for the initial labeling. Instead, it proceeds as follows:

Bioorthogonal Tagging: Cell surface proteins are first labeled with a reagent containing a bioorthogonal functional group, such as an azide (B81097). A common reagent for this is NHS-PEG4-Azide, which reacts with primary amines on surface proteins to introduce an azide tag.

Cell Lysis: The cells are lysed, releasing the azide-tagged surface proteins along with all other cellular components, including endogenous biotinylated proteins.

Bioorthogonal Ligation: A biotin probe connected to a complementary bioorthogonal handle (e.g., a phosphine (B1218219) derivative like phosphine-biotin) is added to the lysate. This triggers a highly specific chemoselective reaction, such as the Staudinger ligation, between the azide-tagged surface proteins and the phosphine-biotin (B157780) probe. nih.gov

Affinity Purification: Now that only the target surface proteins are biotinylated, the lysate is subjected to streptavidin affinity chromatography. Because the biotin tag was introduced after lysis and only onto the azide-modified proteins, the endogenous biotinylated proteins are not captured. nih.govacs.org

Label-free quantitative proteomics has shown that BCAP is highly efficient and reproducible for isolating cell surface proteins while effectively minimizing the binding of endogenous biotin-associated proteins. nih.govacs.org This makes BCAP a powerful alternative to direct biotinylation, particularly in systems where contamination from endogenous biotin is a concern.

Table 3: Comparison of Traditional Biotinylation and BCAP Workflows

| Step | Traditional Surface Biotinylation (with Biotin-PEG4-S-S-NHS) | Bioorthogonal Conjugation-Assisted Purification (BCAP) |

| 1. Initial Labeling (on intact cells) | Covalent attachment of biotin via Biotin-PEG4-S-S-NHS. | Covalent attachment of a bioorthogonal tag (e.g., azide) via NHS-PEG4-Azide. |

| 2. Cell Lysis | Release of all cellular proteins, including artificially and endogenously biotinylated ones. | Release of all cellular proteins, including azide-tagged surface proteins and endogenous biotinylated proteins. |

| 3. Biotinylation Event | Occurs on the intact cell surface before lysis. | Occurs in the lysate via bioorthogonal ligation (e.g., Staudinger ligation) of a biotin probe to the tagged proteins. |

| 4. Affinity Purification | Streptavidin captures all biotinylated proteins (surface-labeled and endogenous). | Streptavidin captures only the surface proteins that were tagged and subsequently biotinylated in the lysate. |

| Primary Source of Contamination | Endogenous biotin-associated proteins from the cytoplasm. | Minimal contamination from endogenous biotin-associated proteins. |

Utility of Biotin Peg4 S S Nhs in Biomolecular Affinity and Isolation Methodologies

Reversible Affinity Purification of Biotinylated Biomolecules

A significant application of Biotin-PEG4-S-S-NHS lies in the reversible affinity purification of biotinylated biomolecules. This process allows for the capture and subsequent release of target molecules, preserving their integrity for downstream analysis.

Principles of Streptavidin/Avidin-Mediated Capture

The foundation of this purification strategy is the exceptionally strong and specific non-covalent interaction between biotin (B1667282) (also known as vitamin H) and the proteins avidin (B1170675) or streptavidin. papyrusbio.comsigmaaldrich.com This bond is one of the strongest known non-covalent interactions in nature, with an association constant (Ka) on the order of 10¹⁵ M⁻¹. papyrusbio.comsigmaaldrich.com Once formed, this complex is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents. papyrusbio.com

In a typical workflow, a biomolecule of interest, such as a protein or antibody, is first labeled with Biotin-PEG4-S-S-NHS. The NHS ester group of the reagent reacts with primary amines (-NH2), commonly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form a stable amide bond. lumiprobe.comglenresearch.comcreative-proteomics.com This reaction proceeds efficiently at a pH range of 7.2 to 9. thermofisher.com The resulting biotinylated biomolecule can then be introduced to a solid support, such as agarose (B213101) beads or a microplate, that has been coated with streptavidin or avidin. The high affinity between biotin and streptavidin/avidin ensures the specific capture and immobilization of the biotinylated molecule, while non-biotinylated contaminants can be washed away.

Reduction-Mediated Elution Strategies for Intact Bioconjugates

A key feature of Biotin-PEG4-S-S-NHS is the presence of a disulfide bond within its spacer arm. thermofisher.combroadpharm.com This bond is susceptible to cleavage by reducing agents. thermofisher.combroadpharm.com While the biotin-streptavidin interaction itself is extremely stable, the introduction of this cleavable linker allows for the gentle elution of the captured biomolecule from the affinity matrix. thermofisher.comsangon.com

Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). broadpharm.comsangon.com By incubating the streptavidin-bound bioconjugate with a solution containing one of these reducing agents, the disulfide bond is broken, releasing the biomolecule from the biotin tag, which remains bound to the streptavidin. thermofisher.comsangon.com This strategy allows for the recovery of the target molecule in its intact and unmodified form, which is crucial for subsequent functional assays or analyses. sangon.com This is a significant advantage over methods that require harsh, denaturing conditions to disrupt the biotin-streptavidin interaction, which can damage the purified molecule. thermofisher.com

| Reducing Agent | Typical Concentration | Notes |

|---|---|---|

| Dithiothreitol (DTT) | 50 mM | A commonly used reducing agent for cleaving disulfide bonds. thermofisher.com |

| 2-Mercaptoethanol (BME) | 10 mM | Another effective reducing agent for this purpose. thermofisher.com |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5-50 mM | An alternative reducing agent that can also be used. broadpharm.com |

Applications in Protein-Protein Interaction Studies

Biotin-PEG4-S-S-NHS is a valuable tool for investigating protein-protein interactions. In a typical "pull-down" assay, a known protein (the "bait") is labeled with the reagent. This biotinylated bait is then incubated with a complex mixture of proteins, such as a cell lysate. If the bait protein interacts with other proteins ("prey"), these interaction complexes will be captured on a streptavidin-coated solid support via the biotin tag.

After washing away non-specifically bound proteins, the prey proteins can be eluted by cleaving the disulfide bond with a reducing agent. broadpharm.com This releases the bait-prey complex, or in some variations of the technique, transfers the biotin label to the interacting prey protein. fishersci.co.uk The eluted proteins can then be identified using techniques like mass spectrometry, providing insights into the interaction partners of the bait protein. The cleavable nature of the linker is particularly advantageous in these studies as it allows for the recovery of the interacting proteins under non-denaturing conditions, preserving the integrity of the protein complexes for further characterization.

Enhancing Recovery and Minimizing Contaminant Binding in Proteomic Workflows

In proteomics, the goal is often to identify and quantify the entire set of proteins in a complex sample. Affinity purification techniques using biotinylation are frequently employed to enrich for specific subsets of proteins, such as cell surface proteins. frontiersin.org The use of Biotin-PEG4-S-S-NHS in these workflows can enhance the recovery of target proteins and minimize the binding of contaminants.

The hydrophilic PEG4 spacer arm helps to keep the biotinylated proteins soluble and reduces non-specific binding to the affinity matrix. aatbio.com Furthermore, the ability to gently elute the captured proteins using reducing agents minimizes the co-elution of non-specifically bound contaminants that might otherwise be released under harsh elution conditions. This leads to a cleaner and more specific enrichment of the target proteome, improving the quality of downstream mass spectrometry analysis.

Impact on Solubility and Aggregation Prevention in Bioconjugate Preparation

A significant challenge in working with proteins and other biomolecules is maintaining their solubility and preventing aggregation, especially after chemical modification. biochempeg.com The PEG4 spacer arm of Biotin-PEG4-S-S-NHS plays a crucial role in addressing this issue.

Integration of Biotin Peg4 S S Nhs in Novel Research Platforms

Design and Development of Targeted Delivery Systems

The modular nature of Biotin-PEG4-S-S-NHS makes it a versatile component in the construction of sophisticated drug delivery systems, enabling precise targeting of therapeutic payloads to specific cell populations.

Biotin-PEG4-S-S-NHS serves as a critical linker in the synthesis of Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to cancer cells. medchemexpress.com In this context, the NHS ester group of the molecule facilitates its covalent attachment to primary amines, such as the lysine (B10760008) residues on a monoclonal antibody. vectorlabs.com The biotin (B1667282) moiety can then be used for purification of the ADC through affinity chromatography with immobilized avidin (B1170675) or streptavidin.

The polyethylene (B3416737) glycol (PEG) spacer arm is hydrophilic, which helps to reduce the aggregation of the labeled antibody and improves its solubility. vectorlabs.comthermofisher.comlumiprobe.com The cleavable disulfide bond within the linker is a key feature for drug release. medchemexpress.combroadpharm.com Once the ADC has been internalized by the target cancer cell, the disulfide bond can be cleaved by intracellular reducing agents like glutathione, releasing the cytotoxic payload in a controlled manner within the tumor microenvironment. broadpharm.com This targeted release mechanism enhances the therapeutic window of the drug by minimizing systemic toxicity.

| Feature of Biotin-PEG4-S-S-NHS | Role in ADC Design and Assembly |

| NHS Ester | Covalently attaches the linker to the antibody via primary amines. |

| Biotin | Facilitates purification of the ADC and can act as an auxiliary targeting moiety. |

| PEG4 Spacer | Increases water solubility, reduces aggregation of the ADC, and provides a flexible connection. vectorlabs.comthermofisher.comlumiprobe.com |

| Disulfide (S-S) Bond | Enables controlled, intracellular release of the cytotoxic drug in the reducing environment of the target cell. broadpharm.com |

While biotin conjugation is a widely used strategy for targeted drug delivery, the precise mechanism of cellular uptake for biotinylated conjugates is still a subject of investigation. nih.govnih.gov The primary transporter for biotin, the sodium-dependent multivitamin transporter (SMVT), is ubiquitously expressed in the human body. nih.gov However, structure-activity relationship studies have indicated that a free carboxylic acid group on biotin is essential for its uptake via SMVT. nih.govnih.gov

Since conjugation of biotin to a payload via linkers like Biotin-PEG4-S-S-NHS typically involves modification of this carboxylic acid group to form an amide or ester bond, it raises questions about whether the uptake of these conjugates is mediated by SMVT. nih.govnih.gov It is possible that other, yet-to-be-identified receptors or unknown mechanisms are involved in the cellular uptake of biotin conjugates. nih.govnih.gov Some studies suggest the existence of a second, biotin-specific carrier-mediated transport system in certain cell types. nih.gov A deeper understanding of these uptake mechanisms is critical for the future development and application of biotin-facilitated targeted drug delivery. nih.gov

Biotin-PEG4-S-S-NHS and similar biotinylated PEG linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. medchemexpress.comnih.gov By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comnih.gov

The linker plays a crucial role in the efficacy of a PROTAC, as its length, flexibility, and composition can influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.comnih.gov Biotinylated PEG linkers can be incorporated into PROTAC design to facilitate their study and purification. The biotin tag allows for the detection and isolation of the PROTAC and its binding partners. While the primary role of the linker is to connect the two active moieties of the PROTAC, the inclusion of a biotin group provides a valuable handle for biochemical and cellular assays.

| Component of Biotinylated PROTAC | Function |

| Target Protein Ligand | Binds to the protein of interest. nih.gov |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. nih.gov |

| Linker (e.g., with Biotin-PEG4) | Connects the two ligands and influences ternary complex formation. medchemexpress.comnih.gov |

| Biotin Tag | Enables detection, purification, and functional studies of the PROTAC. |

Advanced Biosensor and Immunoassay Development

The high-affinity interaction between biotin and streptavidin/avidin is leveraged in the design of sensitive biosensors and immunoassays, where Biotin-PEG4-S-S-NHS can be employed to enhance performance.

The performance of immunosensors can be significantly improved by the oriented immobilization of antibodies on the sensor surface, which ensures that the antigen-binding sites are accessible. mdpi.com Biotin-PEG4-S-S-NHS can be used to achieve this. The NHS ester end of the molecule can be reacted with the antibody, and the biotinylated antibody can then be immobilized on a streptavidin-coated sensor surface. This bioaffinity-based immobilization strategy promotes a uniform orientation of the antibodies, leading to enhanced sensitivity and reproducibility of the biosensor. mdpi.com The long, flexible PEG4 spacer helps to minimize steric hindrance between the antibody and the sensor surface, further improving antigen binding. vectorlabs.com

The biotin-streptavidin system is a cornerstone of signal amplification in various immunoassays, including Enzyme-Linked Immunosorbent Assays (ELISA) and Immunohistochemistry (IHC). antibodies.comnih.gov By conjugating multiple Biotin-PEG4-S-S-NHS molecules to a single secondary antibody, the signal can be significantly amplified. thermofisher.comantibodies.com This is because each biotinylated antibody can bind to a streptavidin-enzyme conjugate, which in turn can catalyze the conversion of a substrate to a detectable signal. antibodies.com The tetravalent nature of streptavidin, which can bind up to four biotin molecules, further contributes to this amplification effect. antibodies.com This strategy is particularly useful for detecting low-abundance targets. antibodies.com The use of biotin-based amplification systems has been shown to be significantly more sensitive than standard ELISA and IHC methods. nih.govejh.it For instance, a biotin/avidin ELISA was found to be over 4000 times more sensitive than a commercial radioimmunoassay for the detection of mouse anti-HBs activity. nih.gov

| Assay | Role of Biotin-PEG4-S-S-NHS | Advantage |

| ELISA | Labeling of detection antibodies. | Signal amplification through the biotin-streptavidin system, leading to increased sensitivity for detecting low-abundance antigens. antibodies.comnih.gov |

| IHC | Labeling of secondary antibodies. | Enhanced staining intensity and sensitivity, allowing for the detection of weakly expressed antigens in tissue samples. antibodies.comejh.it |

| Biosensors | Oriented immobilization of capture antibodies. | Improved accessibility of antigen-binding sites, resulting in higher sensitivity and reproducibility. mdpi.com |

Mass Spectrometry-Based Proteomics with Biotin-PEG4-S-S-NHS

The integration of Biotin-PEG4-S-S-NHS into mass spectrometry (MS)-based proteomics workflows has enabled significant advancements in the identification and quantification of protein subpopulations. The unique architecture of this reagent, featuring a biotin handle for affinity capture, a cleavable disulfide bond, and an amine-reactive NHS ester, provides a versatile tool for selectively enriching and analyzing proteins of interest.

Direct Detection of Biotin-Tagged Proteins (DiDBiT)

A key challenge in traditional affinity-capture proteomics is the difficulty in distinguishing genuinely biotinylated proteins from unlabeled contaminants that co-purify during the enrichment process. The Direct Detection of Biotin-containing Tags (DiDBiT) method was developed to overcome this limitation by relying on the direct mass spectrometric detection of the biotin tag itself on the modified peptides.

In a typical DiDBiT workflow, proteins are first labeled using an NHS-biotin reagent, such as Biotin-PEG4-S-S-NHS, which covalently attaches the biotin tag to primary amines (lysine residues and N-termini). A crucial distinction from conventional methods is that the entire protein population is digested into peptides before the enrichment step. nih.govthermofisher.com This pre-enrichment digestion reduces sample complexity, leading to a higher yield of biotinylated peptides during the subsequent affinity capture on streptavidin or NeutrAvidin beads. nih.govthermofisher.com

The direct MS detection of the biotin modification provides a definitive signature of successful labeling, effectively filtering out contaminating, unlabeled peptides. This approach has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies where enrichment occurs at the protein level. nih.govthermofisher.comlumiprobe.comnih.gov The enhanced sensitivity allows for the identification of newly synthesized proteins with high temporal resolution, even as short as three hours in in vivo studies. lumiprobe.com In studies using NHS-biotin to label proteins in HEK 293T cells, the DiDBiT strategy identified 3,777 biotinylated peptides, whereas conventional protein-level enrichment methods identified only 20 and 6, respectively, from the same amount of starting material. thermofisher.com

Application in Label-Free Quantitative Proteomics

While not a direct labeling method for quantification, Biotin-PEG4-S-S-NHS serves as a critical enrichment tool that can be integrated into label-free quantitative proteomics workflows. The primary role of the reagent is to selectively isolate a sub-proteome of interest—for instance, cell-surface proteins or proteins that have been metabolically tagged—prior to MS analysis.

The cleavable disulfide bond within the Biotin-PEG4-S-S-NHS linker is particularly advantageous for this application. After the biotinylated proteins are captured on an avidin-based affinity resin and non-specifically bound proteins are washed away, the captured proteins or peptides can be released by introducing a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov This specific elution under gentle conditions minimizes the co-elution of contaminants that can occur with harsh denaturation methods used for the non-cleavable biotin-streptavidin interaction. nih.govvectorlabs.com

Once eluted, the purified peptide or protein fraction can be analyzed using standard label-free quantification techniques, such as spectral counting or precursor ion intensity measurements. By comparing the MS data from an experimental sample (e.g., treated cells) with a control sample, researchers can determine the relative abundance of the proteins that were specifically targeted and enriched by the Biotin-PEG4-S-S-NHS reagent. The efficiency of this "capture and release" strategy, enabled by the cleavable linker, provides a cleaner sample for MS analysis, thereby improving the accuracy and reliability of label-free quantification. nih.govacs.org

Optimization of Bioconjugation Reaction Parameters

The efficiency and specificity of labeling proteins with Biotin-PEG4-S-S-NHS depend critically on the careful optimization of several reaction parameters. The primary reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. However, this reaction competes with the hydrolysis of the NHS ester, which renders the reagent inactive.

Influence of pH and Solvent Systems on NHS Ester Reactivity

The pH of the reaction buffer is the most critical factor governing the outcome of the conjugation. The reaction with primary amines is strongly pH-dependent. lumiprobe.cominterchim.fr

Low pH (below ~7.0): Primary amines on proteins are predominantly protonated (-NH3+), making them poor nucleophiles and significantly slowing down or preventing the labeling reaction. lumiprobe.cominterchim.fr

Optimal pH (7.2 to 8.5): This range represents a compromise where a sufficient fraction of amines are deprotonated and nucleophilic (-NH2) to react efficiently with the NHS ester, while the rate of hydrolysis is still manageable. thermofisher.com An optimal pH is often cited as 8.3-8.5. lumiprobe.cominterchim.fr

High pH (above ~9.0): While the reaction with amines is faster, the competing hydrolysis of the NHS ester becomes extremely rapid, which can significantly reduce the labeling efficiency. thermofisher.comlumiprobe.cominterchim.fr The half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.com

Commonly used buffers include phosphate, bicarbonate, or borate systems. thermofisher.comglenresearch.com Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester. thermofisher.comlumiprobe.combroadpharm.com

Because Biotin-PEG4-S-S-NHS has limited aqueous solubility, it is typically first dissolved in a water-miscible, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution. thermofisher.comlumiprobe.comglenresearch.com It is crucial to use high-quality, anhydrous solvents to prevent premature hydrolysis of the reagent. lumiprobe.com

| Parameter | Condition | Rationale |

| Reaction pH | 7.2 - 8.5 | Balances amine reactivity (favored at higher pH) with NHS ester stability (favored at lower pH). thermofisher.com |

| Low pH (<7.0) | Inefficient | Primary amines are protonated and non-nucleophilic. lumiprobe.com |

| High pH (>9.0) | Inefficient | Rapid hydrolysis of the NHS ester outcompetes the desired reaction. thermofisher.comlumiprobe.com |

| Solvent | DMSO or DMF | Used to dissolve the water-insoluble NHS ester before addition to the aqueous buffer. thermofisher.comlumiprobe.comglenresearch.com |

| Buffer System | Phosphate, Bicarbonate, Borate | Must be free of primary amines (e.g., Tris) to avoid competing reactions. thermofisher.comlumiprobe.combroadpharm.com |

Strategic Considerations for Molar Ratio and Incubation Time

To drive the reaction towards efficient conjugation and overcome the competing hydrolysis, a molar excess of the Biotin-PEG4-S-S-NHS reagent relative to the protein is typically used. The optimal molar ratio depends on the protein's concentration and the number of accessible lysine residues.

Molar Ratio: A 10- to 20-fold molar excess is a common starting point for labeling antibodies. broadpharm.com However, ratios can range from 8-fold to 50-fold or higher depending on the desired degree of labeling and the concentration of the protein solution. lumiprobe.comresearchgate.net Dilute protein solutions generally require a greater molar excess to achieve the same degree of labeling as more concentrated solutions. broadpharm.com

Incubation Time: Typical incubation times range from 30-60 minutes at room temperature to 2-4 hours at 4°C. thermofisher.combroadpharm.com Longer incubation times may not improve the yield, as the NHS ester will hydrolyze over time, becoming non-reactive. researchgate.net The reaction is often complete within 1-4 hours at room temperature. glenresearch.com

Optimization is often required, where several small-scale reactions are performed with varying molar ratios and incubation times to determine the ideal conditions for a specific protein and application.

| Parameter | Typical Range | Considerations |

| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | Higher ratios needed for dilute protein solutions or to achieve a higher degree of labeling. broadpharm.comresearchgate.net |

| Incubation Time | 30 min - 4 hours | Longer times do not necessarily increase yield due to hydrolysis of the NHS ester. thermofisher.comresearchgate.net |

| Temperature | 4°C to Room Temp. | Lower temperatures slow both the reaction and hydrolysis, potentially requiring longer incubation. thermofisher.combroadpharm.com |

Minimizing Hydrolysis and Maximizing Conjugation Efficiency

Maximizing the efficiency of the aminolysis (the desired conjugation) while minimizing hydrolysis is the central goal of optimizing the reaction. Hydrolysis is a major competing reaction where water acts as the nucleophile instead of the protein's amine group. acs.orgnih.govnih.govresearchgate.net

Key strategies to achieve this balance include:

Prepare Reagent Fresh: The Biotin-PEG4-S-S-NHS reagent should be dissolved in anhydrous DMSO or DMF immediately before use to minimize contact with moisture and prevent premature hydrolysis. lumiprobe.cominterchim.fr

Control pH: Maintain the pH strictly within the optimal 7.2-8.5 range. lumiprobe.cominterchim.fr At higher pH values, the rate of hydrolysis can be orders of magnitude faster than the rate of aminolysis. acs.org

Use Sufficient Protein Concentration: The reaction with the protein's amine is a second-order reaction, while hydrolysis is pseudo-first-order. Therefore, higher protein concentrations favor the desired conjugation over hydrolysis. thermofisher.com

Optimize Molar Excess and Time: Using a sufficient molar excess of the NHS ester for a defined incubation period ensures that the labeling reaction proceeds efficiently before the reagent is consumed by hydrolysis. lumiprobe.cominterchim.fr

By carefully controlling these parameters, researchers can achieve a high degree of specific and efficient protein labeling with Biotin-PEG4-S-S-NHS, enabling robust downstream applications in proteomics.

Comparative Analysis with Other Biotinylation Reagents in Research Contexts

Distinctions between Cleavable and Non-Cleavable Biotinylation Reagents

Biotinylation reagents can be broadly categorized into two main types: cleavable and non-cleavable, distinguished by the nature of the spacer arm that links the biotin (B1667282) moiety to the reactive group.

Non-cleavable biotinylation reagents form a permanent, stable bond between the biotin and the target molecule. thermofisher.com This irreversible linkage is advantageous when the primary goal is the detection or immobilization of the target, as the biotin tag remains firmly attached throughout the experimental workflow. thermofisher.com Examples include NHS-Biotin and Sulfo-NHS-Biotin, which form durable amide bonds with primary amines on the target molecule. thermofisher.combroadpharm.com

Cleavable biotinylation reagents , on the other hand, incorporate a linker that can be broken under specific chemical conditions. Biotin-PEG4-S-S-NHS is a prime example of a cleavable reagent, featuring a disulfide bond within its spacer arm. broadpharm.comnih.govthermofisher.com This disulfide bridge is stable under normal conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). broadpharm.comnih.govthermofisher.com

The ability to cleave the biotin tag is particularly valuable in applications such as affinity purification of proteins or protein complexes. nwbiotec.com After capturing the biotinylated target on an avidin (B1170675) or streptavidin support, the bound molecule can be released by cleaving the linker, leaving the target protein in its native state. gbiosciences.com This avoids the harsh, denaturing conditions often required to disrupt the strong biotin-avidin interaction. d-nb.info Other cleavable linkers include those sensitive to acid, light (photocleavable), or specific enzymes. fishersci.pt

Table 1: Comparison of Cleavable and Non-Cleavable Biotinylation Reagents

| Feature | Cleavable Reagents (e.g., Biotin-PEG4-S-S-NHS) | Non-Cleavable Reagents (e.g., NHS-Biotin) |

|---|---|---|

| Bond Type | Covalent bond with a cleavable linker (e.g., disulfide) | Permanent covalent bond |

| Reversibility | Reversible under specific conditions (e.g., reducing agents) | Irreversible |

| Primary Use Cases | Affinity purification, pull-down assays, mass spectrometry | Western blotting, ELISA, immunohistochemistry, immobilization |

| Elution of Target | Mild elution by cleaving the linker | Harsh, denaturing conditions often required |

| Target Integrity | Preserves the native state of the eluted target | May lead to denaturation of the target |

Evaluation of PEGylated vs. Non-PEGylated Biotinylation Reagents

The spacer arm of a biotinylation reagent not only determines its cleavability but also influences its physicochemical properties, such as solubility and steric hindrance.

Non-PEGylated biotinylation reagents typically have spacer arms composed of hydrocarbon chains. While effective in many applications, these reagents can sometimes lead to aggregation of the labeled protein, particularly at high labeling densities or during long-term storage, due to the increased hydrophobicity. gbiosciences.comthermofisher.com

Furthermore, the long, flexible nature of the PEG spacer arm helps to minimize steric hindrance. d-nb.info The biotin binding pocket of avidin and streptavidin is located below the protein surface, and a longer spacer arm can provide better access for the biotin moiety to bind effectively. d-nb.info This can lead to improved detection sensitivity and more efficient capture in affinity-based assays. fishersci.com Research has shown that antibodies labeled with PEG-containing biotin reagents exhibit less aggregation compared to those labeled with non-PEGylated counterparts. fishersci.no

Table 2: Comparison of PEGylated and Non-PEGylated Biotinylation Reagents

| Feature | PEGylated Reagents (e.g., Biotin-PEG4-S-S-NHS) | Non-PEGylated Reagents (e.g., NHS-SS-Biotin) |

|---|---|---|

| Solubility | High water solubility | Generally lower water solubility, may require organic solvents |

| Protein Aggregation | Reduces aggregation of labeled proteins | May increase the risk of protein aggregation |

| Steric Hindrance | Long, flexible spacer minimizes steric hindrance | Shorter, more rigid spacers may cause steric hindrance |

| Avidin/Streptavidin Binding | Enhanced binding accessibility | Binding may be less efficient due to steric hindrance |

| Immunogenicity | Generally non-immunogenic | Can potentially be immunogenic |

Assessment of Water-Soluble (Sulfo-NHS) vs. Membrane-Permeable (NHS) Variants

The reactivity of biotinylation reagents is determined by their reactive group, which targets specific functional groups on the molecule of interest. For targeting primary amines, N-hydroxysuccinimide (NHS) esters are commonly used. These are available in two main forms: standard NHS esters and their sulfonated derivatives, Sulfo-NHS esters.

NHS-ester biotinylation reagents , such as NHS-Biotin and Biotin-PEG4-S-S-NHS, are generally hydrophobic and membrane-permeable. This property allows them to cross cell membranes and label intracellular proteins in addition to cell surface proteins. thermofisher.com For reactions in aqueous solutions, these reagents must first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). thermofisher.com

Sulfo-NHS-ester biotinylation reagents , such as Sulfo-NHS-Biotin, contain a negatively charged sulfonate group on the NHS ring. This modification renders the reagent water-soluble and membrane-impermeable. sangon.com The inability to cross the cell membrane makes Sulfo-NHS reagents ideal for specifically labeling proteins on the cell surface. This is a crucial advantage in studies focused on cell surface protein expression, receptor trafficking, and the identification of surface-exposed epitopes. nwbiotec.comthermofisher.com Because they are water-soluble, they can be added directly to aqueous reaction buffers, eliminating the need for organic solvents which can be detrimental to some biological samples. thermofisher.com

The choice between an NHS and a Sulfo-NHS reagent, therefore, depends on the location of the target protein. For intracellular targets, a membrane-permeable NHS reagent is necessary. For exclusive labeling of cell surface proteins, a membrane-impermeable Sulfo-NHS reagent is the preferred choice. It is worth noting that while Biotin-PEG4-S-S-NHS is an NHS ester, its PEGylated nature enhances its water solubility. broadpharm.com

Table 3: Comparison of Water-Soluble (Sulfo-NHS) and Membrane-Permeable (NHS) Reagents

| Feature | Water-Soluble (Sulfo-NHS) Reagents | Membrane-Permeable (NHS) Reagents (e.g., Biotin-PEG4-S-S-NHS) |

|---|---|---|

| Water Solubility | High | Low (requires organic solvent for stock solution) |

| Membrane Permeability | No | Yes |

| Primary Labeling Target | Cell surface proteins | Intracellular and cell surface proteins |

| Requirement for Organic Solvents | No | Yes |

| Applications | Cell surface protein studies, labeling in aqueous buffers | Intracellular protein labeling, general protein biotinylation |

Strategic Selection of Biotinylation Reagents for Specific Research Objectives

The selection of the most appropriate biotinylation reagent is a critical step in experimental design. The properties of the reagent, including its cleavability, spacer arm composition, and reactive group, must be carefully considered in the context of the research question.

For proteomic studies involving the identification of protein-protein interactions or post-translational modifications, a cleavable reagent like Biotin-PEG4-S-S-NHS is highly advantageous. The ability to release the captured proteins from the streptavidin beads under mild reducing conditions facilitates their subsequent analysis by mass spectrometry. The PEGylated spacer arm also helps to maintain the solubility of the protein complexes during the purification process.

In the context of cell surface labeling , the choice between a membrane-permeable and a membrane-impermeable reagent is paramount. To specifically label proteins on the outer surface of a cell, a membrane-impermeable reagent such as Sulfo-NHS-SS-Biotin (which is also cleavable) is the ideal choice. sangon.com However, if the goal is to label both surface and intracellular proteins for a comparative analysis, a membrane-permeable reagent like Biotin-PEG4-S-S-NHS would be suitable.

For applications where a permanent tag is desired, such as in ELISA, Western blotting, or immunohistochemistry , a non-cleavable reagent is appropriate. If solubility and preventing aggregation are concerns, a PEGylated, non-cleavable reagent like NHS-PEG4-Biotin would be a better choice than a non-PEGylated one. thermofisher.comsigmaaldrich.com

Ultimately, the versatility of reagents like Biotin-PEG4-S-S-NHS , which combines a cleavable disulfide bond with a hydrophilic PEG spacer, makes it a powerful tool for a wide range of modern biological research applications.

Q & A

Basic Research Questions

Q. What is the mechanism of Biotin-PEG4-S-S-NHS conjugation to amine-containing biomolecules, and how does pH influence reaction efficiency?

- Methodological Answer : Biotin-PEG4-S-S-NHS reacts with primary amines (e.g., lysine residues on proteins) via NHS ester chemistry, forming stable amide bonds. The reaction requires a pH of 7–9 (optimally 8.5) to ensure deprotonation of amines while minimizing NHS ester hydrolysis. Prepare a 10 mM stock in anhydrous DMSO or PBS buffer, and mix with the target protein at a 10:1 molar ratio (reagent:protein) for 1–2 hours at 4°C. Quench unreacted NHS esters with 1 M Tris-HCl (pH 8.0) .

Q. How do I design a protein labeling protocol using Biotin-PEG4-S-S-NHS while minimizing aggregation?

- Methodological Answer :

Buffer selection : Use phosphate-buffered saline (PBS) without primary amines (avoid Tris or glycine).

Molar ratio optimization : Start with a 5:1 (reagent:protein) ratio and adjust based on downstream applications (e.g., 10:1 for low-abundance targets).

Incubation : Rotate the reaction mixture at 4°C for 2 hours to prevent aggregation.

Purification : Remove excess reagent via dialysis (10 kDa MWCO) or size-exclusion chromatography. Validate labeling efficiency using streptavidin-HRP Western blot .

Q. What role does the PEG4 spacer play in Biotin-PEG4-S-S-NHS, and how does it impact steric hindrance?

- Methodological Answer : The PEG4 spacer (16 atoms) reduces steric hindrance between the biotin tag and the target molecule, enhancing streptavidin binding efficiency. For example, in ELISA, PEG4-labeled antibodies show 30–50% higher signal-to-noise ratios compared to shorter spacers. The spacer also improves water solubility, enabling reactions in aqueous buffers without organic solvents .

Q. How should Biotin-PEG4-S-S-NHS be stored, and what solvents are compatible with its solubility?

- Methodological Answer : Store lyophilized powder at –20°C in desiccated, light-protected conditions. For reconstitution, use anhydrous DMSO (preferred for long-term stability) or PBS (immediate use). Solubility in water is >10 mg/mL, but hydrolysis occurs within 1 hour in aqueous buffers; prepare fresh solutions for each experiment .

Q. How can I confirm successful biotinylation of my target protein?

- Methodological Answer :

- Streptavidin pull-down : Incubate labeled protein with streptavidin beads, wash, and elute with 2 mM biotin or 50 mM DTT (cleaves S-S bond). Analyze by SDS-PAGE.

- Mass spectrometry : Look for a ~588 Da mass shift corresponding to the reagent.

- HPLC : Compare retention times of labeled vs. unlabeled proteins .

Advanced Research Questions

Q. How can I optimize Biotin-PEG4-S-S-NHS labeling efficiency for proteins with limited surface-exposed lysines?

- Methodological Answer :

- Alternative conjugation sites : Use site-specific mutagenesis to introduce lysine residues in flexible regions (e.g., protein termini).

- Reduced labeling conditions : Lower the reaction temperature to 4°C and extend incubation to 4–6 hours.

- Competitive amines : Add 1–5% (v/v) glycerol to reduce non-specific binding to hydrophobic regions .

Q. How does the disulfide bond in Biotin-PEG4-S-S-NHS enable reversible crosslinking in immunoprecipitation (IP) experiments?

- Methodological Answer : The S-S bond is cleaved by 10–50 mM DTT or TCEP, releasing the biotin tag. For IP:

Label the bait protein with Biotin-PEG4-S-S-NHS.

Capture complexes using streptavidin beads.

Elute with 50 mM DTT (30 minutes, 25°C) to preserve protein integrity.

This avoids harsh elution conditions (e.g., low pH) that denature proteins .

Q. What strategies mitigate disulfide bond instability during cell-surface labeling experiments?

- Methodological Answer :

- Reducing agent exclusion : Avoid buffers containing DTT, β-mercaptoethanol, or glutathione.

- Short incubation times : Limit labeling to 30 minutes at 4°C.

- Post-labeling stabilization : Quench residual NHS esters with 1 M Tris-HCl (pH 8.0) immediately after reaction .

Q. How can I integrate Biotin-PEG4-S-S-NHS labeling with cryo-EM or X-ray crystallography studies?

- Methodological Answer :

- Low labeling density : Use substoichiometric ratios (1:1 reagent:protein) to prevent structural interference.

- Tag placement : Label regions distal to functional domains (e.g., enzyme active sites).

- Validation : Perform negative-stain EM to confirm complex integrity post-labeling .

Q. How do I resolve contradictory data in pull-down assays using Biotin-PEG4-S-S-NHS?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.